N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide
Brand Name: Vulcanchem
CAS No.: 18464-23-8
VCID: VC0108035
InChI: InChI=1S/C30H66N2.2BrH/c1-7-9-11-13-15-17-19-21-23-25-27-31(3,4)29-30-32(5,6)28-26-24-22-20-18-16-14-12-10-8-2;;/h7-30H2,1-6H3;2*1H/q+2;;/p-2
SMILES: CCCCCCCCCCCC[N+](C)(C)CC[N+](C)(C)CCCCCCCCCCCC.[Br-].[Br-]
Molecular Formula: C30H66Br2N2
Molecular Weight: 614.7 g/mol

N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide

CAS No.: 18464-23-8

Main Products

VCID: VC0108035

Molecular Formula: C30H66Br2N2

Molecular Weight: 614.7 g/mol

N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide - 18464-23-8

CAS No. 18464-23-8
Product Name N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide
Molecular Formula C30H66Br2N2
Molecular Weight 614.7 g/mol
IUPAC Name dodecyl-[2-[dodecyl(dimethyl)azaniumyl]ethyl]-dimethylazanium;dibromide
Standard InChI InChI=1S/C30H66N2.2BrH/c1-7-9-11-13-15-17-19-21-23-25-27-31(3,4)29-30-32(5,6)28-26-24-22-20-18-16-14-12-10-8-2;;/h7-30H2,1-6H3;2*1H/q+2;;/p-2
Standard InChIKey XJTQVDIWFDTGMO-UHFFFAOYSA-L
SMILES CCCCCCCCCCCC[N+](C)(C)CC[N+](C)(C)CCCCCCCCCCCC.[Br-].[Br-]
Canonical SMILES CCCCCCCCCCCC[N+](C)(C)CC[N+](C)(C)CCCCCCCCCCCC.[Br-].[Br-]
Synonyms 1,2-ethane bis(dimethyl dodecyl ammonium bromide)
BDED
N,N'-bis(dodecyldimethyl)-1,2-ethane diammonium dibromide
N,N'-bis(dodecyldimethyl)-1,2-ethanediammonium
PubChem Compound 3082132
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator